molecular formula C10H15N3O B1609444 (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol CAS No. 419557-05-4

(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol

Cat. No. B1609444
CAS RN: 419557-05-4
M. Wt: 193.25 g/mol
InChI Key: ALKWULXIMAKWHB-UHFFFAOYSA-N
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Description

(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol, also known as PPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM belongs to the class of piperidine derivatives that have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol is not fully understood. However, studies have suggested that (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol may exert its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol can induce cell differentiation and apoptosis in cancer cells. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol can induce cell death in cancer cells by activating caspases, which are enzymes involved in the apoptotic pathway. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has also been found to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes. In addition, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, one of the limitations of using (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol for therapeutic purposes.

Future Directions

There are several future directions for research on (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol. One area of interest is the development of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol analogs with improved potency and selectivity for specific cellular targets. Another area of research is the investigation of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol and its potential interactions with other drugs.

Scientific Research Applications

(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-3-1-6-13(7-9)10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKWULXIMAKWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424185
Record name (1-pyrimidin-2-ylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol

CAS RN

419557-05-4
Record name (1-pyrimidin-2-ylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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